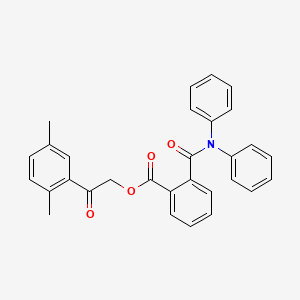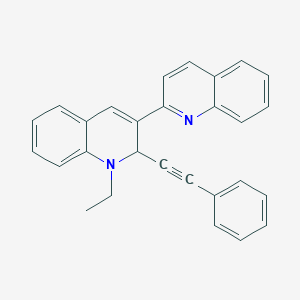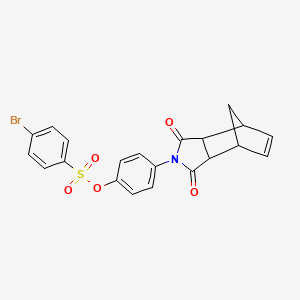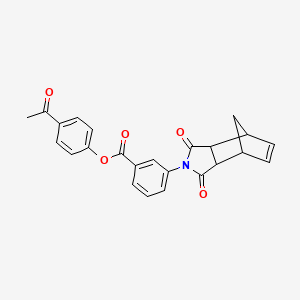![molecular formula C19H14ClFN2O3S B12471626 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12471626.png)
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 3-chlorobenzenesulfonyl chloride and 4-aminophenylamine in the presence of a base such as triethylamine or pyridine.
Coupling with 2-Fluorobenzoyl Chloride: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor ligand.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-chlorobenzamide
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-bromobenzamide
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-iodobenzamide
Uniqueness
The uniqueness of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design.
Propriétés
Formule moléculaire |
C19H14ClFN2O3S |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H14ClFN2O3S/c20-13-4-3-5-15(12-13)23-27(25,26)16-10-8-14(9-11-16)22-19(24)17-6-1-2-7-18(17)21/h1-12,23H,(H,22,24) |
Clé InChI |
ZMJAPIRAXNSGPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12471555.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471557.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)glycinamide](/img/structure/B12471559.png)
![2-Oxo-2-phenylethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12471573.png)




![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)
![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)
![4-methyl-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12471628.png)

